molecular formula C11H12N2O3S B3032454 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 185011-09-0

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B3032454
CAS RN: 185011-09-0
M. Wt: 252.29 g/mol
InChI Key: XWHLGXSEXFEBER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3-dimethyl-4-(phenylsulfonyl)-4H-furo[3,4-b]indole from indole has been described, with an improved yield from 21% to 45% .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Development of Fluorescent Probes

The compound can be used in the development of fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology. They are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

Synthesis of Herbicides

The compound can be used in the synthesis of herbicides . The herbicidal activity assays showed that certain compounds had an excellent inhibition effect on barnyard grass in greenhouse experiment .

4. Development of Human Neutrophil Elastase (hNE) Inhibitors The compound can be used in the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) . Various benzenesulfonyl acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE .

Synthesis of Pharmaceutical Intermediates

The compound can be used to produce pharmaceutical intermediates . For instance, 4-Fluorophenylsulfonylacetonitrile is used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine with [1,4]dithiane-2,5-diol .

Synthesis of Pyrazole-3 (5)-Diazonium Salts

The compound can be used in the synthesis of Pyrazole-3 (5)-Diazonium Salts . These salts are reviewed here for the first time, with emphasis on heterocyclization reactions of these compounds .

properties

IUPAC Name

4-(benzenesulfonyl)-1,3-dimethylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-12-8-10(13(2)11(12)14)17(15,16)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLGXSEXFEBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N(C1=O)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363402
Record name 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

CAS RN

185011-09-0
Record name 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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